Spectroscopic Properties of 3,4-Diaminobenzoic Acid: A Technical Guide for Identification
Spectroscopic Properties of 3,4-Diaminobenzoic Acid: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 3,4-Diaminobenzoic acid (3,4-DABA), a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate identification and characterization of this compound are paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the key spectroscopic data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for obtaining these spectra.
Introduction to Spectroscopic Identification
Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structures. Each method provides a unique piece of the puzzle, and together they offer a comprehensive fingerprint of a compound. For a molecule like 3,4-Diaminobenzoic acid, with its aromatic ring, carboxylic acid, and two amino functional groups, a multi-spectroscopic approach is essential for unambiguous identification. This guide will detail the expected spectral features of 3,4-DABA, facilitating its identification and quality control in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 3,4-Diaminobenzoic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data regarding the specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for 3,4-Diaminobenzoic acid in various solvents are not extensively available in the public domain. The electronic transitions of aminobenzoic acids are known to be sensitive to solvent polarity. Therefore, it is highly recommended that experimental determination of these properties be carried out in the solvent system relevant to the specific application.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for 3,4-Diaminobenzoic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1700 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1640 - 1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |
| 1550 - 1475 | Strong | Aromatic C=C stretch |
| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |
| 1250 - 1180 | Medium | C-N stretch (aromatic amine) |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.8 | Singlet | 1H | -COOH |
| ~7.20 | Doublet | 1H | Ar-H |
| ~6.85 | Doublet of doublets | 1H | Ar-H |
| ~6.55 | Doublet | 1H | Ar-H |
| ~5.0 (broad) | Singlet | 4H | -NH₂ |
¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~147 | Ar-C-NH₂ |
| ~138 | Ar-C-NH₂ |
| ~120 | Ar-C (quaternary) |
| ~117 | Ar-C-H |
| ~114 | Ar-C-H |
| ~113 | Ar-C-H |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M - OH]⁺ |
| 107 | Medium | [M - COOH]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 3,4-Diaminobenzoic acid are provided below.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of 3,4-Diaminobenzoic acid in a specific solvent.
Materials:
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3,4-Diaminobenzoic acid
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Spectroscopic grade solvent (e.g., methanol (B129727), ethanol, or acetonitrile)
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
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Volumetric flasks and pipettes
Procedure:
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Solution Preparation: Prepare a stock solution of 3,4-Diaminobenzoic acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis.
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
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Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the sample holder and record a baseline spectrum.
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Sample Measurement: Rinse a quartz cuvette with the dilute 3,4-DABA solution and then fill it. Place the cuvette in the sample holder.
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Spectrum Acquisition: Scan the sample over a wavelength range of 200-400 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is required, ensure the concentration is accurately known and use the Beer-Lambert law (A = εcl).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of 3,4-Diaminobenzoic acid to identify its functional groups.
Materials:
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3,4-Diaminobenzoic acid
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FT-IR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or KBr press)
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Potassium bromide (KBr), IR grade (for pellet method)
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Mortar and pestle
Procedure (KBr Pellet Method):
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Sample Preparation: Grind a small amount (1-2 mg) of 3,4-Diaminobenzoic acid with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
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Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
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Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
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Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,4-Diaminobenzoic acid for detailed structural elucidation.
Materials:
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3,4-Diaminobenzoic acid
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Deuterated solvent (e.g., DMSO-d₆)
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NMR spectrometer
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NMR tubes
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 3,4-Diaminobenzoic acid in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
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Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Spectrum Acquisition: Set the parameters for the proton experiment (e.g., number of scans, pulse width, acquisition time). Acquire the ¹H NMR spectrum.
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¹³C NMR Spectrum Acquisition: Set the parameters for the carbon experiment. This will typically require a larger number of scans than the proton experiment due to the lower natural abundance of ¹³C. Acquire the ¹³C NMR spectrum.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
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Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the respective nuclei in the 3,4-DABA molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,4-Diaminobenzoic acid.
Materials:
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3,4-Diaminobenzoic acid
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Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
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Solvent for sample introduction (e.g., methanol or acetonitrile (B52724) for ESI)
Procedure (Electron Impact - EI):
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Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
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Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated.
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Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to gain further structural information.
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of a compound like 3,4-Diaminobenzoic acid.
Caption: Workflow for the spectroscopic identification of 3,4-Diaminobenzoic acid.
This guide serves as a comprehensive resource for the spectroscopic identification of 3,4-Diaminobenzoic acid. By following the outlined protocols and comparing experimental data with the reference information provided, researchers can confidently characterize this important chemical compound.
